(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide
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Overview
Description
The compound “(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide” is a complex organic molecule that features multiple functional groups, including a benzofuran ring, a pyridine ring, and an enamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzofuran and pyridine rings, followed by their coupling through appropriate linkers. Typical synthetic routes may include:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Formation of Pyridine Ring: Pyridine rings are often synthesized via condensation reactions involving aldehydes, ketones, and ammonia or amines.
Coupling Reactions: The benzofuran and pyridine intermediates can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication.
Comparison with Similar Compounds
Similar Compounds
(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide: Similar compounds may include other benzofuran derivatives, pyridine derivatives, and enamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H26N2O6 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C23H26N2O6/c1-13(6-9-18(26)25-15-7-10-19(29-3)24-11-15)5-8-16-21(27)20-17(12-31-23(20)28)14(2)22(16)30-4/h5,7,10-11,27H,6,8-9,12H2,1-4H3,(H,25,26)/b13-5+ |
InChI Key |
HBDYCSVKOLTAAD-WLRTZDKTSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CN=C(C=C3)OC)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CN=C(C=C3)OC)O |
Origin of Product |
United States |
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